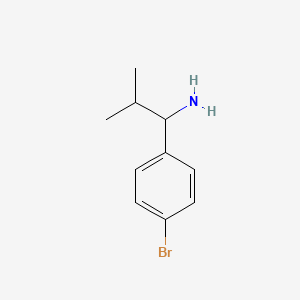

1-(4-Bromophenyl)-2-methylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYPVVIXRRAUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromophenyl)-2-methylpropan-1-amine

The following technical guide details the chemical structure, synthesis, and characterization of 1-(4-bromophenyl)-2-methylpropan-1-amine , a sterically hindered benzylic amine scaffold used in medicinal chemistry.

Structural Analysis, Synthetic Methodologies, and Characterization Profiles[1]

Executive Summary

This compound (CAS: 233608-09-8) is a functionalized phenethylamine analogue characterized by a chiral benzylic amine and a bulky isopropyl group at the

This guide provides a definitive technical breakdown of the compound's physiochemical properties, a validated synthesis route prioritizing high-fidelity amine formation, and a comprehensive analytical profile.[1]

Chemical Identity & Structural Architecture

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Number | 233608-09-8 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 228.13 g/mol (Free base) |

| SMILES | CC(C)C(N)c1ccc(Br)cc1 |

Stereochemical & Electronic Analysis

The molecule features a chiral center at C1 (the benzylic carbon).[1] The presence of the 4-bromo substituent exerts a dual effect:

-

Electronic Deactivation: The inductive withdrawal (-I effect) of the bromine atom lowers the electron density of the phenyl ring, increasing the acidity of the benzylic protons compared to unsubstituted analogues.[1]

-

Lipophilicity: The bromine atom significantly enhances the logP (partition coefficient), facilitating blood-brain barrier (BBB) penetration in pharmacological applications.[1]

-

Steric Bulk: The C2-isopropyl group creates significant steric hindrance around the amine.[1] This steric crowding protects the amine from rapid oxidative deamination by enzymes such as Monoamine Oxidase (MAO), potentially extending the half-life of derivatives.[1]

Synthetic Pathway: The Oxime-Reduction Protocol[1]

While direct reductive amination of the corresponding ketone is possible, the steric bulk of the isopropyl group often leads to poor conversion or side-product formation (secondary amines).[1] The Oxime-Reduction Protocol is the preferred self-validating system for generating the primary amine with high specificity.[1]

Reaction Logic Flow

The synthesis proceeds in three distinct phases designed to maximize regioselectivity and yield.

Figure 1: Stepwise synthetic pathway from bromobenzene to the target amine.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-one

Principle: Friedel-Crafts acylation introduces the isobutyryl group.[1] The bromine substituent directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho sites.[1]

-

Reagents: Bromobenzene (1.0 eq), Isobutyryl chloride (1.1 eq), Aluminum chloride (

, 1.2 eq), Dichloromethane (DCM).[1] -

Procedure:

-

Suspend

in dry DCM at 0°C under nitrogen. -

Add isobutyryl chloride dropwise; stir for 15 min to form the acylium ion.

-

Add bromobenzene dropwise, maintaining temperature <5°C.[1]

-

Reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench: Pour onto crushed ice/HCl. Extract with DCM, wash with brine, dry over

.[1] -

Purification: Vacuum distillation or recrystallization from hexane.

-

Phase 2: Oximation

Principle: Conversion of the ketone to the oxime (

-

Reagents: Ketone (from Phase 1), Hydroxylamine hydrochloride (

, 1.5 eq), Sodium Acetate ( -

Procedure:

-

Dissolve ketone in Ethanol.

-

Add aqueous solution of

and -

Reflux for 4–6 hours.

-

Workup: Evaporate ethanol, extract residue with Ethyl Acetate. The product is often a mixture of E/Z isomers (visible by NMR), which is acceptable for the next step.[1]

-

Phase 3: Reduction to Primary Amine

Principle: Reduction of the

-

Reagents: Oxime, Raney Nickel (catalytic), Hydrogen gas (

, 50 psi), Methanol/Ammonia.[1] -

Procedure:

-

Dissolve oxime in methanolic ammonia (prevents secondary amine formation).

-

Add Raney Nickel (washed).[1]

-

Hydrogenate in a Parr shaker at 50 psi for 12 hours.

-

Caution: Monitor strictly to avoid reducing the aromatic bromine.[1] If debromination is observed, switch to Sodium Cyanoborohydride (

) with -

Isolation: Filter catalyst, evaporate solvent. Convert to Hydrochloride salt using ethereal HCl for stability.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The steric bulk of the isopropyl group creates distinct splitting patterns.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 7.45 (d, 2H) | Doublet | Ar-H (ortho to Br) | |

| 7.15 (d, 2H) | Doublet | Ar-H (meta to Br) | |

| 3.65 (d, 1H) | Doublet | H-1 (Benzylic CH-NH2) | |

| 1.85 (m, 1H) | Multiplet | H-2 (Methine of isopropyl) | |

| 0.95 (d, 3H) | Doublet | ||

| 0.85 (d, 3H) | Doublet | ||

| 143.0, 131.5, 129.0, 120.5 | Singlets | Aromatic Carbons | |

| 62.5 | Singlet | C-1 (Benzylic) | |

| 34.2 | Singlet | C-2 (Isopropyl methine) | |

| 19.5, 18.8 | Singlets | Isopropyl Methyls |

Note: The diastereotopic nature of the methyl groups may result in two distinct doublets due to the chiral center at C1.[1]

Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature.[1]

-

Molecular Ion (

): 227 / 229 (1:1 ratio due to -

Base Peak: Loss of the isopropyl group or loss of ammonia.[1]

-

Fragmentation Logic:

-

227/229 (

-

-cleavage: Loss of Isopropyl radical (

-

227/229 (

References

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link][1]

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

-

Touchette, K. M. (2006).[4] "Synthesis of a drug-like tertiary amide by reductive amination." Journal of Chemical Education, 83(6), 929.[1][4] [Link]

-

Common Organic Chemistry. (2023). Reductive Amination Standard Protocols. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Bromophenyl)-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)-2-methylpropan-1-amine, a key chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and its role in the creation of psychoactive compounds.

Core Molecular Attributes

This compound is a primary amine characterized by a bromophenyl group attached to a carbon bearing both an amino group and an isopropyl substituent. These structural features are pivotal to its reactivity and utility as a precursor in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | [1][2] |

| Molecular Weight | 228.13 g/mol | [3] |

| Monoisotopic Mass | 227.03096 Da | [1] |

Synthesis and Methodologies

The primary route for synthesizing this compound involves the reductive amination of its corresponding ketone precursor, 1-(4-Bromophenyl)-2-methylpropan-1-one. This two-step process is a cornerstone of amine synthesis, valued for its efficiency and adaptability.

Step 1: Friedel-Crafts Acylation for Ketone Synthesis

The synthesis commences with the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the intermediate ketone, 1-(4-Bromophenyl)-2-methylpropan-1-one.

Experimental Protocol:

-

To a stirred solution of bromobenzene in a suitable solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add aluminum trichloride.

-

Slowly add isobutyryl chloride to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to ice-cold water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate it in vacuo to yield the crude ketone, which can be purified by chromatography.

Step 2: Reductive Amination

The ketone is then converted to the target amine via reductive amination. This can be achieved through various methods, including the use of a reducing agent like sodium borohydride in the presence of an ammonia source, or through catalytic hydrogenation.

Experimental Protocol (Modified from similar amine syntheses):

-

Dissolve 1-(4-Bromophenyl)-2-methylpropan-1-one in a suitable solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature for several hours or until completion, as indicated by TLC or GC-MS analysis.

-

Quench the reaction, typically with an aqueous acid or base, and extract the product into an organic solvent.

-

The final product can be purified through column chromatography or distillation.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the presence of the bromophenyl and isopropyl groups and their connectivity.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, which should be consistent with the expected structure. The protonated molecular ion [M+H]⁺ would be expected around m/z 228/230, showing the characteristic isotopic pattern for bromine.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹, as well as C-H and C=C aromatic stretches.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various psychoactive pharmaceuticals. Its structure is a key component for compounds targeting the central nervous system.

The 4-bromophenyl group is particularly significant as it can be further modified through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the development of new therapeutic agents.

While specific applications for this exact amine are not extensively documented in public literature, its structural analogs are precursors to important classes of drugs, including:

-

Selective Serotonin Reuptake Inhibitors (SSRIs)

-

Norepinephrine Reuptake Inhibitors (NRIs)

The development of analogs based on this scaffold is an active area of research for new antidepressants and other psychiatric medications.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on the safety data for the related ketone, 1-(4-Bromophenyl)-2-methyl-1-propanone, the following precautions are advised:[5]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

References

-

This compound. PubChem. [Link]

-

1-(4-Bromophenyl)-2-methylpropan-2-amine(CAS# 23063-68-5). Angene Chemical. [Link]

Sources

Technical Assessment: Aqueous Solubility Profile of 1-(4-bromophenyl)-2-methylpropan-1-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive physicochemical assessment of 1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride . While specific experimental solubility values for this precise isomer are often proprietary or absent from public chemical indices, this guide synthesizes structure-property relationships (SPR), theoretical prediction models, and rigorous experimental protocols to establish its solubility profile.

Based on structural analogs (halogenated phenethylamines and benzylamines), this compound is characterized as a lipophilic amine salt . Its aqueous solubility is governed by the competition between the high lattice energy of the hydrochloride crystal and the solvation enthalpy of the protonated amine.

Structural Analysis & Physicochemical Context

To understand the solubility behavior of this molecule, we must deconstruct its architecture. The solubility is not merely a number; it is the result of thermodynamic forces acting on specific functional groups.

Molecular Deconstruction

| Component | Structural Feature | Impact on Aqueous Solubility |

| Core Scaffold | Benzylamine derivative | Moderate hydrophilicity (Polar Surface Area ~26 Ų). |

| Substituent 1 | 4-Bromo group (Para-position) | Negative Impact: Significantly increases lipophilicity (LogP contribution ~ +0.86). The heavy halogen atom enhances crystal packing density, potentially increasing lattice energy. |

| Substituent 2 | 2-Methylpropyl group (Isobutyl tail) | Negative Impact: Adds steric bulk and hydrophobicity. Unlike a linear chain, the branched isobutyl group disrupts water structure organization (hydrophobic effect). |

| Salt Form | Hydrochloride (HCl) | Positive Impact: Protonation of the primary amine ( |

Theoretical Solubility Prediction

Using the General Solubility Equation (GSE) and comparison with analogs (e.g., 4-bromoamphetamine HCl), we can estimate the solubility range.

-

Reference Standard: Benzylamine HCl has a solubility of ~500 mg/mL (highly soluble).

-

Lipophilic Penalty: The addition of the bromo and isobutyl groups shifts the LogP from ~1.1 (benzylamine) to an estimated 3.4–3.8.

-

Estimated Range: The solubility is predicted to drop from the "Very Soluble" class to the "Sparingly Soluble" or "Soluble" class.

-

Predicted Aqueous Solubility:10 – 50 mg/mL (at 25°C, pH < pKa).

-

Note: Solubility will decrease drastically in saline (0.9% NaCl) due to the Common Ion Effect .

-

Mechanism of Dissolution

The dissolution of this salt is a multi-step thermodynamic process. Understanding this pathway is critical for troubleshooting formulation issues (e.g., precipitation in biological buffers).

Figure 1: Thermodynamic pathway of amine hydrochloride salt dissolution. Note the reversible precipitation pathway triggered by excess chloride ions.

Experimental Protocol: Thermodynamic Solubility Determination

For researchers requiring precise data for IND (Investigational New Drug) filings or formulation, the Shake-Flask Method combined with HPLC-UV is the gold standard.

Materials & Prerequisites

-

Compound: >100 mg of this compound HCl.

-

Solvent: HPLC-grade water (degassed) or Phosphate Buffer (pH 2.0, 7.4).

-

Equipment: Orbital shaker, 0.45 µm PVDF syringe filters (low binding), HPLC system.

Step-by-Step Workflow

Step 1: Supersaturation Add the compound to 5 mL of solvent in a glass vial until undissolved solid remains visible.

-

Critical Insight: For this specific compound, start with 50 mg/mL . If it dissolves completely, add more until a suspension forms.

Step 2: Equilibration Incubate the vials at 25°C ± 0.1°C for 24 to 72 hours under constant agitation (200 rpm).

-

Why 72 hours? Lipophilic salts often form metastable polymorphs. Extended time ensures conversion to the stable thermodynamic form.

Step 3: pH Monitoring Measure the pH of the supernatant.

-

Caution: As an amine salt, it acts as a weak acid. A high concentration may drop the pH of unbuffered water, artificially inflating solubility. Record the final pH (

).

Step 4: Filtration & Quantification Filter the supernatant using a pre-wetted 0.45 µm filter. Discard the first 1 mL of filtrate (to account for drug adsorption to the filter membrane). Dilute the filtrate with mobile phase and analyze via HPLC.

Figure 2: Decision tree for the Shake-Flask solubility determination method.

Solubility Optimization Strategies

If the determined solubility is insufficient for your specific application (e.g., < 1 mg/mL), employ the following formulation strategies tailored to this molecular class.

pH Adjustment

The solubility of this compound is pH-dependent.[1] It follows the Henderson-Hasselbalch equation for weak bases:

-

Strategy: Maintain pH at least 2 units below the pKa (estimated pKa ~ 9.5). Ensure the buffer capacity is strong enough to resist the acidity of the HCl salt.

Cosolvency

The hydrophobic 4-bromophenyl and isobutyl groups respond well to organic cosolvents.

-

Recommended: PEG 400 (10-20%) or Propylene Glycol.

-

Mechanism: Reduces the dielectric constant of the solvent, making it more energetically favorable for the lipophilic tail to solvate.

Complexation

-

Cyclodextrins: The 4-bromophenyl ring is an ideal guest for

-Cyclodextrin or HP-

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical profiling).

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

-

PubChem. (n.d.). Compound Summary: Benzylamine Hydrochloride. National Library of Medicine. Retrieved from [Link] (Used as a structural benchmark).

- Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297, 55-67. (Source for the Shake-Flask protocol standards).

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-amine via Reductive Amination

Introduction and Strategic Overview

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and materials science. The target molecule, 1-(4-bromophenyl)-2-methylpropan-1-amine, serves as a valuable synthetic intermediate, incorporating a versatile bromophenyl group amenable to further cross-coupling reactions and a secondary amine core. Reductive amination stands out as one of the most effective and widely utilized methods for the synthesis of primary, secondary, and tertiary amines from carbonyl precursors.[1][2][3] This one-pot or sequential process offers a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation issues.[4]

This guide provides an in-depth protocol for the synthesis of this compound, beginning with the condensation of 4-bromobenzaldehyde and isopropylamine to form a transient imine intermediate, which is subsequently reduced in situ to the desired secondary amine. We will delve into the mechanistic rationale, a detailed experimental procedure, and expected analytical outcomes.

The Mechanistic Pathway: A Two-Act Synthesis

The reductive amination process is a sequential reaction that hinges on two fundamental transformations occurring in the same reaction vessel: imine formation and subsequent reduction.[5] The efficiency of the overall synthesis depends on the careful orchestration of these two steps.

Act I: Imine Formation The reaction initiates with the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-bromobenzaldehyde. This forms a hemiaminal (or carbinolamine) intermediate. This step is reversible and often catalyzed by mild acid (optimally at a pH of 4-5), which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[6] The hemiaminal then undergoes dehydration to yield the more stable C=N double bond of the imine (specifically, an N-isopropyl-1-(4-bromophenyl)methanimine).

Act II: Hydride Reduction The crucial second act is the reduction of the imine to the final amine. This is achieved using a hydride-based reducing agent. For a successful one-pot synthesis, the chosen reducing agent must exhibit selectivity, reducing the imine (or its protonated form, the iminium ion) significantly faster than it reduces the starting aldehyde.[4][7]

-

Sodium Borohydride (NaBH₄): A robust and cost-effective reducing agent. However, it is capable of reducing both aldehydes and imines.[8] To ensure selectivity, the protocol often allows for the complete formation of the imine before introducing the NaBH₄.[2][8]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective at reducing protonated iminium ions. The electron-withdrawing cyano group tempers its reactivity, making it selective for the more electrophilic iminium ion over the starting aldehyde.[4][6][7] This allows for a true one-pot reaction where all reagents can be mixed from the start. However, its use necessitates caution due to the generation of toxic cyanide byproducts.[1]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that serves as an excellent, non-toxic alternative to NaBH₃CN.[1][8]

This protocol will focus on the use of sodium borohydride in a sequential addition method, which is highly effective and avoids the toxicity concerns associated with cyanoborohydrides.

Figure 1: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 | 1.0 |

| Isopropylamine | C₃H₉N | 59.11 | 0.87 mL | 12.0 | 1.2 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.57 g | 15.0 | 1.5 |

| Methanol (MeOH) | CH₄O | 32.04 | 40 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | - |

| Brine (sat. NaCl) | NaCl(aq) | - | ~30 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Synthesis Procedure

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

-

Add methanol (40 mL) and stir until the aldehyde is fully dissolved.

-

Add isopropylamine (0.87 mL, 12.0 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

-

Reduction:

-

After 1 hour, place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly adding deionized water (~30 mL).

-

Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product, an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biarylanilines from 4-Bromophenyl Amines

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly pivotal in the fields of pharmaceutical and materials science for the construction of biaryl scaffolds.[3][4] This guide focuses on a specific, yet highly relevant, application: the coupling of 4-bromophenyl amines (anilines) with various boronic acids.

Substituted biarylanilines are privileged structures in medicinal chemistry, appearing in numerous drug candidates and approved medicines.[4][5] However, the unprotected amine functionality in 4-bromophenyl amine substrates presents unique challenges. The electron-rich nature of the aniline ring can impede the initial oxidative addition step of the catalytic cycle, while the amine itself can act as a competing ligand for the palladium catalyst.[2][6]

This document provides a comprehensive overview of the critical parameters, a selection of robust protocols, and field-proven insights to successfully navigate the Suzuki-Miyaura coupling of 4-bromophenyl amines. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to optimize these crucial transformations, explaining not just the "how" but the fundamental "why" behind each experimental choice.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl amine, forming a Pd(II) intermediate.[8][9] This is often the rate-determining step, particularly for electron-rich aryl halides.

-

Transmetalation: In this step, a base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate.[1] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization Strategies

The success of coupling 4-bromophenyl amines hinges on the careful selection and interplay of several key parameters. Due to the electron-donating nature of the amine group, conditions must be chosen to favor the oxidative addition step without compromising the subsequent steps.

The Catalyst System: Palladium Source and Ligand Choice

The combination of a palladium precursor and a phosphine ligand is the heart of the catalyst system.

-

Ligands: This is arguably the most critical variable. For electron-rich aryl bromides like 4-bromophenyl amines, bulky and electron-rich phosphine ligands are essential.[11][12] These ligands stabilize the Pd(0) state, promote the challenging oxidative addition step, and accelerate the final reductive elimination.[12]

-

Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These are often the ligands of choice for challenging couplings. Their steric bulk and electron-donating properties create a highly active catalyst capable of coupling even unactivated aryl chlorides.[11][12]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable palladium complexes, often showing high catalytic activity.[13][14]

-

Palladacycle Pre-catalysts (e.g., CataCXium® A): These are pre-formed, air-stable Pd(II) complexes that readily generate the active Pd(0) catalyst. They have shown exceptional efficacy in couplings involving unprotected anilines.[2]

-

The Role of the Base

The base is not a mere spectator; it is a crucial activator in the transmetalation step.[1] Its strength, solubility, and steric properties can dramatically influence reaction outcomes.

-

Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate complex [R-B(OH)₃]⁻, which is then competent for transmetalation.[1]

-

Common Choices:

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, effective, and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents.[15][16]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, often providing higher yields than carbonates.[8][11]

-

Hydroxides (NaOH, KOH): While effective, strong aqueous bases can promote side reactions like protodeboronation (hydrolysis of the boronic acid).[17]

-

The choice of base should be tailored to the substrate's functional group tolerance. For substrates with base-labile groups (e.g., esters), milder bases like K₂CO₃ or even potassium fluoride (KF) may be necessary.[13]

Solvent Selection

The solvent must solubilize the reactants, base, and catalyst system while being compatible with the reaction conditions. Often, a mixture of an organic solvent and water is employed.

-

Aprotic Solvents:

-

Polar Aprotic Solvents (DMF, DMA): These can be effective but are often harder to remove and can sometimes lead to side reactions at high temperatures.[18]

-

The Role of Water: A small amount of water is often beneficial or even necessary. It helps to dissolve the inorganic base and can facilitate the transmetalation step.[19][20] However, excess water can lead to competitive protodeboronation of the boronic acid.[11]

Boronic Acid/Ester Stability

While boronic acids are the most common coupling partners, their stability can be a concern. Protodeboronation, where the C-B bond is cleaved by a proton source, is a primary decomposition pathway.[11]

-

Boronic Esters (e.g., Pinacol Esters): These are generally more stable towards protodeboronation than their corresponding acids and are excellent alternatives for challenging reactions or when slow addition of the boron reagent is required.[11]

-

Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are often used in place of boronic acids. They are activated under the basic reaction conditions.

Generalized Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where specified.

Protocol 1: General Screening Conditions for 4-Bromophenyl Amine Coupling

This protocol provides a robust starting point for optimization.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

-

4-Bromophenyl amine derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Precursor (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine Ligand (e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)

-

Degassed Water

Procedure:

-

To an oven-dried reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the 4-bromophenyl amine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

-

In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

-

Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

-

Add the degassed organic solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution) followed by degassed water (typically 10-20% by volume of the organic solvent).

-

Seal the vessel and place it in a preheated oil bath or heating block (e.g., 80-100 °C).

-

Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.[21]

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).[21]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol utilizes a highly active palladacycle catalyst, which has shown excellent performance for coupling unprotected anilines.[2][6]

Materials & Reagents:

-

ortho-Substituted 4-bromophenyl amine (1.0 equiv)

-

Arylboronic acid pinacol ester (1.5 equiv)

-

CataCXium® A Pd G3 (5 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed 2-MeTHF

Procedure:

-

Follow steps 1 and 3 from Protocol 1, using Cs₂CO₃ as the base.

-

Add the CataCXium® A Pd G3 catalyst (0.05 equiv) to the reaction vessel under a positive flow of inert gas.

-

Add degassed 2-MeTHF to achieve a concentration of 0.2-0.3 M. Note: This protocol is often run under anhydrous conditions.

-

Seal the vessel and heat to 80 °C for 16 hours.

-

Follow workup and purification steps 8-12 from Protocol 1.

Data Summary: Condition Screening

The following table illustrates representative outcomes from a hypothetical screening study for the coupling of 4-bromoaniline with phenylboronic acid. This highlights the critical impact of ligand and base selection.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 100 | 35 |

| 2 | Pd(OAc)₂ (2) | none | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 100 | <5 |

| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 88 |

| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 92 |

| 5 | CataCXium A (5) | none | Cs₂CO₃ (2) | 2-MeTHF | 80 | 95 |

Data is illustrative and compiled based on trends reported in the literature.[1][2][6][16] Yields are highly dependent on the specific substrates and reaction scale.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Reaction not degassed properly. | 1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) or a palladacycle. 2. Increase temperature in 10 °C increments. 3. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[11] |

| Protodeboronation | 1. Boronic acid instability. 2. Excess water or harsh base. | 1. Switch to a more stable boronic ester (pinacol) or a trifluoroborate salt. 2. Use anhydrous conditions or a milder base (e.g., K₂CO₃).[11] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure. 2. Screen different catalyst/ligand combinations.[11] |

| Dehalogenation of Starting Material | 1. Source of hydride in the reaction. 2. Side reaction promoted by catalyst/base. | 1. Ensure solvents are pure. 2. Consider a different base or lower reaction temperature.[11] |

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromophenyl amines is a powerful and versatile tool for the synthesis of valuable biarylaniline compounds. While the electron-rich nature of the substrate presents challenges, a rational approach to reaction optimization provides a clear path to success. By carefully selecting a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and by fine-tuning the base and solvent conditions, high yields of the desired products can be reliably achieved. The protocols and insights provided herein serve as a comprehensive guide for researchers to efficiently develop and implement these critical transformations in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

PMC. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Royal Society of Chemistry. A recyclable supramolecular inclusion complex as a pre-catalyst for Suzuki-Miyaura cross coupling in aqueous media. [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

-

ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

-

Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

-

RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... [Link]

-

Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. arodes.hes-so.ch [arodes.hes-so.ch]

- 18. ikm.org.my [ikm.org.my]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

High-Fidelity Asymmetric Synthesis of Chiral 1-(4-Bromophenyl)-2-methylpropan-1-amine

Methodology: tert-Butanesulfinamide (Ellman’s Auxiliary) Mediated Reductive Amination

Abstract & Strategic Analysis

The target molecule, 1-(4-bromophenyl)-2-methylpropan-1-amine , represents a high-value chiral scaffold in medicinal chemistry. The presence of the para-bromine offers a versatile handle for Suzuki-Miyaura cross-coupling, while the benzylic amine with an adjacent isopropyl group creates a sterically demanding center critical for receptor binding affinity in various CNS-active targets.

Why Ellman’s Auxiliary?

While enzymatic transamination and classical resolution (e.g., tartaric acid) are valid approaches, they suffer from substrate specificity limitations and maximum 50% yields, respectively. This guide utilizes the Ellman’s Auxiliary ((S)-(-)-tert-butanesulfinamide) protocol.

-

Causality of Choice: The steric bulk of the isopropyl group in the starting ketone (1-(4-bromophenyl)-2-methylpropan-1-one) makes standard asymmetric transfer hydrogenation (ATH) sluggish. The tert-butanesulfinyl group activates the imine for reduction while acting as a potent chiral directing group, typically achieving diastereomeric ratios (dr) > 95:5.

-

Tunability: By selecting between L-Selectride and NaBH₄ as the reducing agent, stereoselectivity can be reversed without changing the chiral auxiliary, offering access to both (R) and (S) enantiomers from the same starting material.

Retrosynthetic Logic & Workflow

The synthesis disconnects into three distinct phases: Condensation, Diastereoselective Reduction, and Acidolytic Cleavage.

[1][2][3]

Detailed Experimental Protocols

Phase 1: Formation of the N-Sulfinyl Ketimine

Objective: Condense the bulky ketone with the chiral auxiliary. Critical Mechanism: Titanium(IV) ethoxide serves a dual role as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Reagents:

-

1-(4-bromophenyl)-2-methylpropan-1-one (1.0 equiv)[1]

-

(S)-(-)-tert-Butanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Addition: Charge the flask with the ketone (e.g., 10 mmol) and (S)-tert-butanesulfinamide (11 mmol). Add anhydrous THF (20 mL).

-

Catalyst: Add Ti(OEt)₄ (20 mmol) dropwise via syringe. The solution will turn slightly yellow.

-

Reaction: Reflux the mixture at 70°C for 24 hours. Note: The isopropyl group makes this ketone sterically hindered; standard room temperature protocols will fail.

-

Monitoring: Check conversion by TLC (Hexane/EtOAc 3:1). The imine is typically less polar than the sulfinamide.

-

Workup: Cool to room temperature. Pour into a rapidly stirring brine solution (20 mL). A thick white precipitate (Titanium salts) will form. Dilute with EtOAc.

-

Filtration: Filter the suspension through a pad of Celite to remove Titanium salts. Wash the pad thoroughly with EtOAc.

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Yield Expectation: 80-90%.

-

Phase 2: Diastereoselective Reduction (The Chiral Step)

Objective: Set the stereocenter at C1. Expertise Insight: For aryl alkyl ketones with bulky alkyl groups (like isopropyl), L-Selectride provides superior diastereoselectivity compared to NaBH₄. L-Selectride attacks from the least hindered face, opposite the bulky tert-butyl group of the auxiliary.

Reagents:

-

N-Sulfinyl Ketimine (from Phase 1)

-

L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (2.5 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Cooling: Dissolve the ketimine (e.g., 5 mmol) in anhydrous THF (25 mL) in a dry RBF. Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital for high dr.

-

Reduction: Add L-Selectride solution (12.5 mL) dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C.

-

Incubation: Stir at -78°C for 3 hours.

-

Quench: While still at -78°C, quench strictly with saturated NH₄Cl solution (added dropwise).

-

Extraction: Warm to room temperature. Extract with EtOAc (3x).[2]

-

Analysis: Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr). Distinct signals for the tert-butyl group or the benzylic proton will appear for each diastereomer.

-

Target Specification: dr > 95:5.

-

Phase 3: Deprotection to Free Amine

Objective: Remove the sulfinyl group without racemization.

Protocol:

-

Dissolution: Dissolve the purified sulfinamide in MeOH.

-

Acidolysis: Add 4N HCl in Dioxane (4 equiv). Stir at room temperature for 1 hour.

-

Workup: Concentrate the solvent to obtain the amine hydrochloride salt.

-

Free Basing: Redissolve in water, basify to pH 12 with 2N NaOH, and extract with DCM. Dry and concentrate to yield the chiral free amine.

Analytical Validation & QC

Chiral HPLC Method

To verify enantiomeric excess (ee) of the final amine.[3]

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (targeting the bromophenyl chromophore) |

| Expected Result | Baseline separation of (R) and (S) enantiomers. |

NMR Characterization (Expected Data)

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (d, J=6.5 Hz, 1H, Ar-CH -NH₂), 1.85 (m, 1H, CH (CH₃)₂), 1.50 (bs, 2H, NH₂), 0.95 (d, 3H, CH₃), 0.85 (d, 3H, CH₃).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Steric hindrance of isopropyl group. | Increase Ti(OEt)₄ to 4.0 equiv and reflux time to 48h. Ensure THF is strictly anhydrous. |

| Poor Diastereoselectivity (Step 2) | Temperature fluctuation or wrong reducing agent. | Maintain -78°C strictly. If using NaBH₄, switch to L-Selectride.[4][5][6] Ensure slow addition of hydride. |

| Racemization (Step 3) | Harsh acid conditions or prolonged heat. | Perform deprotection at 0°C to RT.[5] Avoid refluxing in acid. |

| Titanium Emulsion (Workup) | Improper hydrolysis of Ti salts. | Use the "Celite filtration" method described. Adding a small amount of water to the reaction before filtering can aggregate the salts. |

Stereochemical Control Visualization

The choice of reducing agent dictates the facial selectivity. L-Selectride is bulky and attacks the Re-face (assuming standard conformation), while smaller hydrides may attack the Si-face.

References

-

Ellman, J. A., et al. (2006). Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. Journal of Organic Chemistry.[6][7]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[8] Accounts of Chemical Research.

-

Reddy, L. R., et al. (2011). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters.[7] Journal of Organic Chemistry.[6][7]

-

Sigma-Aldrich. (n.d.). Ellman's Sulfinamides - Application Guide.

-

PubChem. (2025).[1] this compound Compound Summary.

Sources

- 1. 1-(4-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 15074783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ellman's Sulfinamides [sigmaaldrich.com]

Synthesis of 4-Bromo-α-methyl-phenethylamine via Reductive Amination of 4-Bromoisobutyrophenone

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of 4-bromo-α-methyl-phenethylamine, a valuable intermediate in medicinal chemistry and neuroscience research.[1][2] The synthesis is achieved through the reductive amination of 4-bromoisobutyrophenone with ammonia. We present two robust protocols: a modern approach using sodium triacetoxyborohydride for its high selectivity and mild conditions, and the classical Leuckart reaction for its historical significance and cost-effectiveness. This guide includes detailed mechanistic insights, step-by-step experimental procedures, product characterization data, a troubleshooting guide, and essential safety information to ensure reliable and safe execution.

Introduction and Scientific Background

Reductive amination is a cornerstone of organic synthesis, providing one of the most efficient methods for forming carbon-nitrogen (C-N) bonds.[3][4][5] This reaction class transforms a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[6] Its widespread use in the pharmaceutical industry is due to its reliability, versatility, and applicability to complex molecule synthesis.[7][8]

The target molecule, 4-bromo-α-methyl-phenethylamine (also known as 1-(4-bromophenyl)ethanamine), serves as a critical building block for various bioactive compounds, including those targeting neurological pathways.[1][2] The synthesis from 4-bromoisobutyrophenone can be approached through several reductive amination strategies, including catalytic hydrogenation, the use of hydride reagents, or classical methods like the Leuckart reaction.[3][8][9][10][11] This note focuses on providing detailed, actionable protocols based on hydride reagents and the Leuckart method, explaining the chemical principles that underpin each step.

Reaction Mechanism and Theoretical Considerations

The reductive amination of a ketone with ammonia proceeds in two primary stages within a single reaction vessel: imine formation and reduction.[6]

-

Imine Formation : The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-bromoisobutyrophenone. This forms an unstable hemiaminal (or carbinolamine) intermediate.[3][12]

-

Dehydration : Under weakly acidic conditions, the hemiaminal is protonated, making the hydroxyl group a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion.[4][12] The equilibrium between the ketone/ammonia and the imine/water is crucial; reaction conditions are often optimized to favor imine formation.[3]

-

Reduction : A reducing agent, introduced into the reaction, donates a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final primary amine product.[13][14][15]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-4-Bromo-alpha-phenylethylamine | 27298-97-1 [chemicalbook.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. DSpace [open.bu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Application Note: Chemoselective Buchwald-Hartwig Protocols for Bifunctional Halo-Amines

Executive Summary: The Bifunctional Paradox

1-(4-bromophenyl)-2-methylpropan-1-amine presents a classic "Bifunctional Paradox" in palladium-catalyzed cross-coupling. The molecule contains two reactive centers:[1]

-

Electrophile: The aryl bromide (

) motif. -

Nucleophile: The primary aliphatic amine (

) motif.

Attempting a standard Buchwald-Hartwig reaction without strategic planning will inevitably lead to uncontrollable self-oligomerization (polymerization), where the amine of one molecule couples with the bromide of another.

This Application Note defines the Protocol for Chemoselective Coupling , prioritizing the derivatization of the aryl bromide moiety while preserving the amine, or conversely, coupling the amine while preserving the bromide.

Strategic Analysis & Chemoselectivity

To ensure high-fidelity coupling, the researcher must select the correct workflow based on the desired bond formation.

Decision Matrix: Reaction Pathway Selection

| Target Bond | Reaction Type | Critical Challenge | Recommended Strategy |

| C(Ar)–N(Ext) | Derivatizing the Aryl Ring | Internal amine acts as competing nucleophile. | Workflow A: In situ or Stepwise N-Protection (Boc). |

| N(Amine)–C(Ext) | Derivatizing the Amine | Internal Ar-Br competes with external electrophile. | Workflow B: Use of Hyper-Reactive Partners (Ar-I) or N-Protection of substrate. |

Visualizing the Chemoselectivity Challenge

Figure 1: Decision tree for handling bifunctional halo-amines. Direct coupling leads to polymerization; protection strategies are required.

Workflow A: Coupling the Aryl Bromide (Standard Protocol)

This is the most robust method for library synthesis. By masking the primary amine, we convert the bifunctional substrate into a standard aryl bromide electrophile.

Substrate Preparation (N-Protection)

Before catalytic coupling, the amine must be rendered non-nucleophilic.

-

Reagent: Di-tert-butyl dicarbonate (

). -

Conditions:

. -

Yield: Typically >95% quantitative conversion.[2]

Cross-Coupling Protocol

Objective: Couple N-Boc-1-(4-bromophenyl)-2-methylpropan-1-amine with an external amine (

Reagents & Catalytic System

-

Catalyst: RuPhos Pd G4 (or BrettPhos Pd G4 for primary amines).

-

Why: G4 precatalysts ensure accurate 1:1 L:Pd ratio and rapid activation at lower temperatures, minimizing dehalogenation side reactions [1].

-

-

Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).

-

Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if base-sensitive).

-

Solvent: Anhydrous 1,4-Dioxane or THF .

Step-by-Step Procedure

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the N-Boc-protected substrate (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.5 equiv).

-

Catalyst Addition: In a glovebox or under Argon flow, add RuPhos Pd G4 (1.0 - 2.0 mol%).

-

Note: If using free ligand + Pd source, use

+ RuPhos (1:2 ratio) and pre-stir for 5 mins.

-

-

Solvent & Reaction: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the vial with a Teflon-lined cap.

-

Heating: Heat to 80°C for 4–12 hours. Monitor via LCMS.

-

Endpoint: Disappearance of the aryl bromide peak.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate in vacuo.

-

Deprotection (Optional): Treat with

in Dioxane or

Workflow B: Coupling the Primary Amine (Advanced Protocol)

Objective: Couple the free amine of this compound to an external Aryl Halide (

The Challenge: The Pd catalyst may insert into the substrate's own Ar-Br bond (Intramolecular/Intermolecular self-coupling) rather than the external Ar-X.

The Solution: Use an external electrophile that is kinetically superior to the internal Aryl Bromide.

-

Required Partner: Aryl Iodide (

) or Activated Aryl Triflate ( -

Forbidden Partner: Aryl Chloride (

) or unactivated Aryl Bromide.

Catalytic Cycle & Selectivity

Figure 2: Kinetic selectivity relies on the faster oxidative addition of Pd(0) to Ar-I compared to the internal Ar-Br.

Protocol for Amine Coupling (Kinetic Control)

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aryl Iodide (1.1 equiv). Strict Control.

-

Catalyst: Pd(PPh3)4 (5 mol%) or XantPhos Pd G4 .

-

Why:

based catalysts often show higher I/Br selectivity than highly active Buchwald ligands, though modern ligands like XantPhos are also effective for preventing chelation-induced side reactions.

-

-

Base:

(2.0 equiv).-

Why: Weaker base than NaOtBu prevents background side reactions and tolerates the unprotected Ar-Br better.

-

-

Solvent: Toluene (0.1 M).

-

Temperature: 60°C . Do not overheat. Higher temperatures promote activation of the internal bromide.

Data Summary & Troubleshooting

Reactivity Profile of this compound[1]

| Parameter | Characteristic | Implication for Protocol |

| Sterics | Moderately hindered. Requires reactive ligands (BrettPhos/RuPhos). | |

| Electronic | Electron-neutral alkyl amine | Good nucleophile, but prone to |

| Leaving Group | para-Bromo | Reactive to Pd(0). Must be protected or out-competed. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Insoluble Precipitate | Polymerization (Self-coupling) | Switch to Workflow A (Boc protection). If using Workflow B, ensure Ar-I is used and temperature is lowered. |

| Dehalogenation (Ar-H formed) | Switch from | |

| Low Conversion | Catalyst Poisoning | The free amine may bind Pd too tightly. Increase temperature (if protected) or use BrettPhos (specialized for primary amines). |

References

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Primary Amines. Journal of the American Chemical Society. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

Procedure for resolution of racemic 1-(4-bromophenyl)-2-methylpropan-1-amine

Application Note: High-Performance Resolution of Racemic 1-(4-Bromophenyl)-2-methylpropan-1-amine

Introduction & Scope

The chiral amine This compound is a critical pharmacophore and intermediate in the synthesis of calcium-sensing receptor antagonists (calcimimetics) and antimuscarinic agents (e.g., Fesoterodine analogs). The presence of the bulky isopropyl group adjacent to the chiral center, combined with the electron-withdrawing bromine substituent, creates a steric and electronic environment that requires specific resolution strategies.

This Application Note details two validated protocols for resolving the racemic mixture into its enantiopure forms (Target: >99% ee):

-

Classical Diastereomeric Crystallization: Utilizing (S)-Mandelic acid as the resolving agent.

-

Biocatalytic Kinetic Resolution: Utilizing Candida antarctica Lipase B (CAL-B).

Pre-Formulation & Material Characterization

Before initiating resolution, the racemic starting material must meet purity specifications to prevent impurity occlusion during crystallization.

| Parameter | Specification | Rationale |

| Purity (GC/HPLC) | > 98.0% | Impurities interfere with crystal lattice formation. |

| Water Content | < 0.5% w/w | Water can solvate salts, preventing precipitation. |

| Appearance | Clear to pale yellow oil | Dark color indicates oxidation; redistillation recommended. |

Protocol A: Classical Resolution via Diastereomeric Crystallization

Principle:

This method exploits the solubility difference between the diastereomeric salts formed by the reaction of the racemic amine with a chiral acid. For

Experimental Workflow

Step 1: Salt Formation

-

Charge: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 10.0 g (44 mmol) of racemic this compound.

-

Solvent: Add 100 mL of Ethanol (absolute). Stir to dissolve.

-

Addition: Add 3.35 g (22 mmol, 0.5 eq) of (S)-(+)-Mandelic acid.

-

Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes theoretical yield of the target enantiomer salt while leaving the unwanted enantiomer in solution as the free base.

-

-

Heating: Heat the mixture to 75°C (reflux) until a clear solution is obtained. Maintain for 30 minutes.

Step 2: Controlled Crystallization

-

Cooling Ramp: Cool the solution to 60°C over 20 minutes. Seed with 10 mg of pure (S)-amine-(S)-mandelate salt if available.

-

Precipitation: Continue cooling to 20°C at a rate of 10°C/hour.

-

Aging: Stir at 20°C for 4 hours to equilibrate the solid phase.

Step 3: Isolation & Liberation

-

Filtration: Filter the white crystalline solid (Salt A). Wash with cold ethanol (2 x 10 mL).

-

Basification: Suspend the wet cake in 50 mL water. Adjust pH to >12 using 2M NaOH.

-

Extraction: Extract the liberated free amine with Dichloromethane (DCM) (3 x 30 mL).

-

Drying: Dry organics over

, filter, and concentrate in vacuo.

Step 4: Recrystallization (Polishing) If chiral purity is <98% ee, recrystallize the salt from Ethanol:Water (9:1) before basification.

Process Visualization (Chemical Resolution)

Figure 1: Workflow for the classical resolution of this compound using (S)-Mandelic acid.[1]

Protocol B: Enzymatic Kinetic Resolution

Principle: Lipases, specifically CAL-B (Novozym 435) , exhibit high enantioselectivity toward primary amines. The enzyme selectively catalyzes the acylation of the (R)-enantiomer using an ester donor, leaving the (S)-enantiomer as the unreacted amine. This method is preferred for "Green Chemistry" applications due to mild conditions.

Experimental Workflow

-

Reaction Setup: In a shaker flask, dissolve 1.0 g of racemic amine in 20 mL of Methyl tert-butyl ether (MTBE).

-

Acyl Donor: Add 2.0 equivalents of Isopropyl Acetate (or Ethyl Acetate).

-

Note: Isopropyl acetate is often preferred as the byproduct (isopropanol) is less inhibitory to the enzyme than ethanol.

-

-

Catalyst: Add 100 mg (10% w/w) of Novozym 435 (immobilized CAL-B).

-

Incubation: Shake at 30°C / 200 rpm . Monitor conversion by HPLC.

-

Termination: Stop reaction at 50% conversion (theoretical maximum for kinetic resolution).

-

Separation:

-

Filter off the enzyme (can be recycled).

-

The filtrate contains (R)-Amide and (S)-Amine .

-

Partition between 1M HCl and MTBE.

-

Aqueous Layer: Contains (S)-Amine (protonated). Basify and extract to recover.

-

Organic Layer: Contains (R)-Amide.[1][2] Hydrolyze (6M HCl, reflux) to recover (R)-Amine if desired.

-

Mechanism Visualization (Enzymatic)

Figure 2: Kinetic resolution mechanism. CAL-B selectively acylates the (R)-enantiomer.

Analytical Validation (Chiral HPLC)

To verify the Enantiomeric Excess (ee), the following HPLC method is validated for this specific brominated amine.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (utilizing the bromophenyl chromophore) |

| Temperature | 25°C |

| Retention Times | (S)-Isomer: ~8.5 min (R)-Isomer: ~11.2 min |

Critical Note on Mobile Phase: The addition of Diethylamine (DEA) is mandatory. Without it, the basic amine will interact with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution.

References

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

-

Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. Link

-

Porter, W. H. (1991). "Resolution of Chiral Drugs."[2] Pure and Applied Chemistry. Link

-

Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Method Development." Link

Sources

Troubleshooting & Optimization

Preventing debromination during reductive amination of 4-bromophenyl ketones

Topic: Chemoselective Reductive Amination of 4-Bromophenyl Ketones

Executive Summary

Reductive amination of 4-bromophenyl ketones presents a classic chemoselectivity challenge: reducing the intermediate imine (

This guide outlines three validated protocols to prevent debromination, ranked by scale and operational simplicity.

The Mechanism of Failure: Why Debromination Occurs

To prevent the side reaction, one must understand its origin. Debromination is not a random event; it is a competitive catalytic cycle.

-

Path A (Desired): The hydride or hydrogen attacks the electrophilic imine carbon.

-

Path B (Undesired): Low-valent transition metals (specifically

) undergo oxidative addition into the

Key Insight: Borohydride reagents generally do not possess the orbital energy to insert into

Validated Protocols

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best For: Lab scale (mg to kg), high-value intermediates. Risk Level: Low.

Sodium triacetoxyborohydride (STAB) is mild and exhibits high selectivity for imines over ketones. It typically does not reduce aryl halides.

Reagents:

-

Substrate: 4-Bromophenyl ketone (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant:

(1.4 – 1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step:

-

Imine Formation: Mix ketone and amine in DCE under

atmosphere. Add Acetic Acid.[1] Stir for 30-60 minutes.-

Note: STAB is widely tolerant, but pre-mixing allows the imine equilibrium to establish.

-

-

Reduction: Add

in one portion. -

Reaction: Stir at Room Temperature (20-25°C) for 4-16 hours.

-

Quench: Quench with saturated aqueous

. Do not use strong acids, as they may hydrolyze the product.

Why it works: The steric bulk and electron-withdrawing acetoxy groups of STAB attenuate the hydride's nucleophilicity, preventing it from attacking the ketone (slow) while rapidly reducing the protonated iminium species.

Protocol B: The "Lewis Acid" Method (Titanium Isopropoxide)

Best For: Sterically hindered ketones or unreactive amines. Risk Level: Low.

Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine).

Reagents:

- (1.25 equiv)

- (1.0 equiv) - Added in step 2

-

Solvent: Methanol or Ethanol (absolute)

Step-by-Step:

-

Complexation: Combine ketone, amine, and

in neat conditions or minimal THF. Stir for 4-8 hours. -

Dilution: Dilute the viscous mixture with Methanol.

-

Reduction: Cool to 0°C. Add

carefully (exothermic). -

Workup: Quench with

NaOH or water. A white precipitate (

Protocol C: Catalytic Hydrogenation (Scale-Up Only)

Best For: Industrial scale where boron waste is prohibitive. Risk Level: High (Requires strict catalyst control).

If you must use hydrogenation, do not use standard Pd/C . Palladium is an excellent catalyst for dehalogenation.

Solution: Use Platinum Sulfide on Carbon (

Parameters:

-

Catalyst: 5%

(sulfided platinum). -

Pressure: 1-5 bar

(Keep pressure low to minimize debromination). -

Solvent: Ethanol or Ethyl Acetate.

-

Critical: Stop reaction immediately upon consumption of starting material.

Decision Logic & Troubleshooting

Visual Guide: Selecting the Right Protocol

The following diagram illustrates the decision logic based on substrate constraints and scale.

Caption: Decision matrix for selecting the optimal reductive amination protocol for aryl bromides.

Comparative Data: Reagent Selectivity

| Reagent | Active Species | Risk of Debromination | Ketone Reduction (Side Rxn) | Toxicity |

| STAB | Hydride | Negligible | Low (Imine selective) | Low |

| Cyanoborohydride | Negligible | Very Low (pH dependent) | High (HCN risk) | |

| Borohydride | Low* | High (Must pre-form imine) | Low | |

| Palladium Hydride | Critical | Low | Low | |

| Platinum Sulfide | Low | Low | Low |

*Note:

Frequently Asked Questions (FAQ)

Q1: I am seeing 10-15% of the alcohol byproduct (reduced ketone) when using STAB. How do I fix this? A: This indicates the imine formation was incomplete before the hydride attacked.

-

Fix: Increase the pre-stir time of the ketone and amine with Acetic Acid (1-2 hours) before adding the STAB.

-

Fix: Add molecular sieves (4Å) during the imine formation step to remove water, driving the equilibrium to the right.

Q2: Can I use Sodium Cyanoborohydride (

Q3: I used Pd/C and my bromine is gone. Can I add something to the Pd/C to stop this?

A: If you are locked into using Pd/C, you can try adding a catalyst poison such as thiophene or pyridine to the reaction mixture. However, this is "tuning" a dangerous system. It is far more reliable to switch to a Sulfided Platinum catalyst (

Q4: Why does Titanium Isopropoxide help? A: It serves a dual purpose. First, it coordinates to the ketone oxygen, making the carbonyl carbon more electrophilic (susceptible to amine attack). Second, it chemically traps the water produced during condensation, preventing the hydrolysis of the imine back to the ketone [3].

References

-